tert-Butyl 3-(4-methoxy-4-oxobutyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(4-methoxy-4-oxobutyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(4-methoxy-4-oxobutyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl esters under controlled conditions. One common method involves the use of tert-butyl 3-oxoazetidine-1-carboxylate as a starting material, which undergoes a series of reactions including alkylation and esterification to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis platforms to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(4-methoxy-4-oxobutyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl 3-(4-methoxy-4-oxobutyl)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(4-methoxy-4-oxobutyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(3-methyl-2-oxobutyl)azetidine-1-carboxylate
- tert-Butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate
- tert-Butyl 3-oxoazetidine-1-carboxylate
Uniqueness
tert-Butyl 3-(4-methoxy-4-oxobutyl)azetidine-1-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H23NO4 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl 3-(4-methoxy-4-oxobutyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-8-10(9-14)6-5-7-11(15)17-4/h10H,5-9H2,1-4H3 |
InChI Key |
RDXDCYWQHRUNDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CCCC(=O)OC |
Origin of Product |
United States |
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